5-Chloro-3-iodofuro[3,2-b]pyridine
Description
Significance of Furo[3,2-b]pyridine (B1253681) in Heterocyclic Chemistry
The furo[3,2-b]pyridine core, a fused bicyclic heterocycle containing both a furan (B31954) and a pyridine (B92270) ring, represents an important, albeit relatively underexplored, class of compounds. researchgate.netbohrium.com Its structure, which includes an electron-rich furan ring fused to an electron-deficient pyridine ring, imparts unique chemical properties. nih.gov This electronic arrangement makes the scaffold susceptible to a variety of chemical transformations, allowing for the introduction of diverse functional groups. The development of robust synthetic routes to the furo[3,2-b]pyridine core has been a focus of research, with methods ranging from traditional cyclizations to modern metal-catalyzed cross-coupling reactions. nih.gov These synthetic advancements have made a wider range of substituted furo[3,2-b]pyridines accessible for further investigation.
Furo[3,2-b]pyridine as a Privileged Scaffold in Chemical Biology Research
In the realm of chemical biology and drug discovery, certain molecular frameworks, known as "privileged scaffolds," are frequently found in biologically active compounds. The furo[3,2-b]pyridine nucleus has been identified as such a scaffold. researchgate.netnih.govsigmaaldrich.comresearchgate.netmedchemexpress.com Its three-dimensional structure provides a rigid and defined orientation for appended functional groups, facilitating specific interactions with biological targets like protein kinases. researchgate.netresearchgate.net
Research has shown that derivatives of furo[3,2-b]pyridine exhibit a range of pharmacological activities. Notably, this scaffold has been successfully utilized to develop potent and highly selective inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. researchgate.netbohrium.comnih.govresearchgate.net For instance, the furo[3,2-b]pyridine core is central to the development of inhibitors for cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. researchgate.netnih.govsigmaaldrich.comresearchgate.netmedchemexpress.com
Overview of Halogenated Furo[3,2-b]pyridine Derivatives as Synthetic Intermediates
Halogenated derivatives of furo[3,2-b]pyridine are particularly valuable as synthetic intermediates. The presence of halogen atoms at specific positions on the scaffold provides "handles" for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic and controlled introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. nih.gov
A prime example of a key halogenated intermediate is 5-Chloro-3-iodofuro[3,2-b]pyridine . bohrium.comtacr.czibp.cz The differential reactivity of the chloro and iodo substituents allows for chemoselective functionalization. This strategic placement of two different halogens makes it a versatile building block for the synthesis of complex, polysubstituted furo[3,2-b]pyridine derivatives. bohrium.comibp.cz The development of synthetic methodologies utilizing such dihalogenated intermediates has been instrumental in creating libraries of compounds for biological screening. researchgate.netbohrium.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 2275607-45-7 | chiralen.com |
| Molecular Formula | C₇H₃ClINO | chiralen.com |
| Molecular Weight | 279.46 g/mol | chiralen.com |
| Purity | 98% | chiralen.com |
| Storage Temperature | 2-8°C | chiralen.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3ClINO |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
5-chloro-3-iodofuro[3,2-b]pyridine |
InChI |
InChI=1S/C7H3ClINO/c8-6-2-1-5-7(10-6)4(9)3-11-5/h1-3H |
InChI Key |
LMPXDVBOHLZSPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1OC=C2I)Cl |
Origin of Product |
United States |
Synthesis of 5 Chloro 3 Iodofuro 3,2 B Pyridine
Strategic Considerations for Regioselective Halogenation of Furo[3,2-b]pyridine (B1253681)
The primary challenge in synthesizing 5-Chloro-3-iodofuro[3,2-b]pyridine lies in the regioselective introduction of the chloro and iodo groups at the C5 and C3 positions, respectively. The inherent electronic properties of the pyridine (B92270) ring often make direct halogenation difficult and non-selective, necessitating sophisticated strategies. nih.gov
Several methods for the regioselective halogenation of pyridine and its derivatives have been developed. Electrophilic aromatic substitution (EAS) processes on pyridines are often 3-selective but typically demand harsh conditions like strong mineral acids or Lewis acid promotion. nih.gov To achieve selectivity at other positions or under milder conditions, the pyridine ring must be activated or modified.
Strategies relevant to the furo[3,2-b]pyridine system include:
N-Oxide Activation : The formation of a pyridine N-oxide electronically modifies the ring, facilitating halogenation at the 2- and 4-positions. nih.gov While not directly applicable for 3- and 5-substitution on the parent pyridine, this strategy can alter the reactivity of the fused heterocyclic system.
Directed Metalation : The use of directing groups can control the position of metalation (e.g., lithiation), with the subsequent trapping of the organometallic intermediate by a halogen source like iodine or a chlorinating agent.
Zincke Intermediates : A modern approach involves the ring-opening of pyridinium (B92312) salts to form Zincke imine intermediates, which can then undergo highly regioselective halogenation at the C3 position under mild conditions before ring-closing. chemrxiv.org
Control by Substituents : The reactivity and regioselectivity of halogenation are significantly influenced by the position of existing activating groups such as amino, hydroxy, or methoxy (B1213986) groups. researchgate.net
For the target compound, a strategy would likely involve either a stepwise halogenation of a pre-formed furo[3,2-b]pyridine core or the use of a pre-halogenated pyridine precursor in the construction of the fused ring system. The order of halogen introduction is critical, as the first halogen will influence the position of the second.
Precursor Design and Derivatization for Target Compound Assembly
The assembly of this compound necessitates the careful design of precursor molecules that contain the requisite functionalities for both ring formation and halogenation. A common approach begins with a substituted pyridine that already bears one or both of the required halogens.
For instance, a synthetic route might start from a 2-aminopyridine. google.com This starting material can undergo chlorination to produce intermediates like 2-amino-3,5-dichloropyridine. google.com Subsequent diazotization and Sandmeyer reactions can be used to replace the amino group, leading to a 2,3,5-trichloropyridine (B95902) intermediate. google.com Alternatively, starting with a substituted nicotinic acid, such as 2,5-dichloronicotinic acid, provides a scaffold with the C5-chloro substituent already in place. nih.gov
Another strategy involves building the furan (B31954) ring onto a functionalized pyridine. This requires a pyridine precursor with appropriate groups at the 2 and 3 positions that can participate in cyclization. An example is the use of an o-iodobenzyloxypyridine, which can undergo palladium-catalyzed coupling and subsequent electrophilic cyclization. researchgate.net For the target molecule, a precursor like a 5-chloro-2-hydroxypyridine (B146416) derivatized at the 3-position would be a logical starting point.
Multi-Step Synthetic Sequences Leading to this compound
The construction of the target molecule is achieved through multi-step sequences that form the fused furo[3,2-b]pyridine skeleton. These methods can be broadly categorized based on the key bond-forming strategies.
Copper-catalyzed reactions are powerful tools for constructing heterocyclic systems through oxidative C-O bond formation. These methods often proceed under aerobic conditions, making them environmentally appealing. nih.gov Copper-mediated oxidative [3+2] annulation, for example, is used to build fused heterocycles like pyrazolo[1,5-a]pyridines from pyridinium imines and nitroalkenes. rsc.org
In the context of furo[3,2-b]pyridine synthesis, a hypothetical copper-catalyzed approach could involve the intramolecular oxidative cyclization of a suitably functionalized pyridine precursor. For example, a 2-alkynyl-3-hydroxypyridine derivative could undergo a copper-catalyzed reaction to form the C-O bond of the furan ring. The catalytic cycle typically involves the oxidation of Cu(I) to Cu(II), which then promotes the key bond-forming step. rsc.org
The furo[3,2-b]pyridine core can be assembled through a series of C-C and C-O bond-forming reactions. One effective method is the iodine-mediated oxidative tandem cyclization of enaminones, which forms C-C, C-N, and C-O bonds in a one-pot procedure to yield substituted furopyridines. researchgate.net
Another robust strategy involves a tandem SNAr-cyclization reaction. This approach has been used to synthesize the isomeric furo[2,3-b]pyridine (B1315467) core and could be adapted. nih.gov The sequence typically starts with a dihalonicotinic acid derivative, for example, which reacts with a hydroxyacetate. The reaction proceeds via an initial nucleophilic aromatic substitution (SNAr) to form a C-O bond, followed by an intramolecular condensation to close the furan ring.
A representative sequence starting from 2,5-dichloronicotinic acid to form a related furo[2,3-b]pyridine is outlined below.
Table 1: Synthetic Sequence for Furo[2,3-b]pyridine Core
| Step | Reactant | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | 2,5-Dichloronicotinic acid | tert-Butanol, H₂SO₄ | tert-Butyl 2,5-dichloronicotinate | 92% |
| 2 | tert-Butyl 2,5-dichloronicotinate | tert-Butyl 2-hydroxyacetate, NaH | Furo[2,3-b]pyridine intermediate | 86% |
| 3 | Furo[2,3-b]pyridine intermediate | TFA | Decarboxylated furo[2,3-b]pyridine | 89% |
Data adapted from a study on furo[2,3-b]pyridine synthesis. nih.gov
To obtain the specific this compound, this sequence would need to be modified, likely by introducing an iodination step on the completed furo[3,2-b]pyridine ring or by using an iodinated precursor.
Optimization of Reaction Conditions and Yields for Gram-Scale Preparation
Transitioning a synthetic route from laboratory scale to gram-scale production requires rigorous optimization of reaction conditions to maximize yield, minimize waste, and ensure operational simplicity. nih.gov Key parameters for optimization include the choice of solvent, oxidant, temperature, and reaction time. scielo.br
For instance, in the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, it was found that acetonitrile (B52724) provided a better balance between conversion and selectivity compared to more traditional solvents like benzene (B151609) or dichloromethane. scielo.br The reaction time was also significantly reduced from 20 hours to 4 hours without compromising the yield. scielo.br
In the context of the furo[3,2-b]pyridine synthesis, a gram-scale route was developed for the isomeric furo[2,3-b]pyridines, notably achieving the first three steps from the starting nicotinic acid without the need for chromatographic purification. nih.gov This was accomplished by using an acid-labile tert-butyl ester, which could be cleanly cleaved and decarboxylated with trifluoroacetic acid (TFA). nih.gov Such strategies—avoiding column chromatography and using efficient, high-yielding reactions—are crucial for scalable synthesis.
The optimization process often involves screening various conditions, as shown in the table below, which is a generalized example based on typical optimization studies. researchgate.net
Table 2: Example of Reaction Condition Optimization
| Entry | Reagent (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | I₂ (1.5) | Dichloromethane | 25 | 55 |
| 2 | NIS (2.0) | Dichloromethane | 25 | 62 |
| 3 | I₂ (1.5) | Dichloromethane | 45 | 62 |
| 4 | I₂ (3.0) | DMF | 25 | <10 |
| 5 | I₂ (3.0) | Acetonitrile | 25 | <20 |
| 6 | I₂ (3.0) | Chloroform | 25 | <30 |
| 7 | I₂ (3.0) | Dichloromethane | 25 | 78 |
This table illustrates how changing the reagent, solvent, and temperature can impact the yield of a desired product, based on findings from a study on regioselective iodination. researchgate.net
By systematically adjusting these parameters, a robust and efficient process for the gram-scale preparation of this compound can be established.
Regioselective Functionalization and Derivatization Strategies of Halogenated Furo 3,2 B Pyridines
Regioselective Lithiation and Electrophilic Trapping of Furo[3,2-b]pyridines
Selectivity at C5 and C7 Positions of the Furo[3,2-b]pyridine (B1253681) Scaffold
Research has demonstrated the ability to achieve regioselective lithiation at different positions of the furo[3,2-b]pyridine core. While detailed studies on 5-Chloro-3-iodofuro[3,2-b]pyridine are not extensively available in the provided search results, the general principles of regioselectivity on the parent scaffold can be inferred. The electron-deficient nature of the pyridine (B92270) ring and the electron-rich character of the furan (B31954) ring influence the sites of deprotonation. nih.gov The precise control of reaction conditions, such as the choice of lithium base and temperature, is crucial for directing the lithiation to either the C5 or C7 position.
Application in Polyfunctionalized Furo[3,2-b]pyridine Synthesis
The sequential and regioselective introduction of functional groups through lithiation and electrophilic trapping is a key strategy for synthesizing polyfunctionalized furo[3,2-b]pyridines. nih.govresearchgate.net This methodology allows for the controlled build-up of molecular complexity, which is essential for creating diverse libraries of compounds for biological screening. For instance, a Pd-catalyzed cross-coupling reaction has been successfully used to synthesize 7,7'-bifuro[3,2-b]pyridine, showcasing the utility of these functionalized intermediates. nih.gov
Site-Selective C-H Functionalization of Furo[3,2-b]pyridines
Direct C-H functionalization has emerged as a sustainable and efficient method for modifying heterocyclic compounds like pyridines. rsc.org This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions.
Directed Ortho-Metallation Strategies
Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring to the ortho position. wikipedia.orgorganic-chemistry.org The DMG, typically a Lewis basic group, coordinates to an organolithium reagent, facilitating the removal of a nearby proton. wikipedia.orgbaranlab.org This method offers high regioselectivity that is often not achievable with standard electrophilic aromatic substitution. wikipedia.org For the furo[3,2-b]pyridine system, a strategically placed DMG could be employed to direct metalation to a specific position, enabling the introduction of a wide range of electrophiles. The choice of the directing group is critical and can range from strong amides and carbamates to weaker ethers and amines. organic-chemistry.org
Chemoselectivity in Polyhalogenated Furo[3,2-b]pyridines
The presence of multiple halogen atoms with different reactivities on the furo[3,2-b]pyridine core, such as in this compound, allows for chemoselective functionalization. The distinct electronic and steric environments of the C-Cl and C-I bonds enable selective reactions at one position while leaving the other intact.
Research on other polyhalogenated pyridines has shown that the relative reactivity of halogens in palladium-catalyzed cross-coupling reactions often follows the order of I > Br > Cl. nih.gov This differential reactivity allows for a stepwise functionalization approach. For example, a Suzuki coupling reaction could be performed selectively at the more reactive C-I bond of this compound, leaving the C-Cl bond available for a subsequent transformation under different reaction conditions. This chemoselectivity is a valuable tool for the synthesis of highly substituted and complex furo[3,2-b]pyridine derivatives. nih.gov
Differential Reactivity of Chlorine and Iodine Substituents
In dihalogenated aromatic and heteroaromatic systems, the differential reactivity of the carbon-halogen bonds is a well-established principle that allows for selective functionalization. In the case of this compound, the carbon-iodine (C-I) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position in palladium-catalyzed cross-coupling reactions. This reactivity difference is primarily attributed to the bond dissociation energies (BDEs) of the C-X bonds, which follow the trend C-I < C-Br < C-Cl < C-F. lookchem.com
The lower bond energy of the C-I bond facilitates the oxidative addition step in the catalytic cycle of common cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions. lookchem.comwikipedia.orglibretexts.org This allows for the selective substitution of the iodine atom while leaving the chlorine atom intact for subsequent transformations. This chemoselectivity is crucial for the stepwise introduction of different substituents into the furo[3,2-b]pyridine core.
For instance, in a Sonogashira coupling, a terminal alkyne can be selectively coupled at the 3-position of this compound under mild conditions using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Similarly, a Suzuki coupling with a boronic acid derivative would also be expected to proceed preferentially at the C-3 iodo-substituted position. researchgate.net
The following table illustrates the expected regioselective outcomes for common cross-coupling reactions on this compound based on established reactivity principles.
Table 1: Predicted Regioselective Functionalization of this compound
| Reaction Type | Reagent | Expected Major Product | Unreacted Halogen |
| Suzuki Coupling | Arylboronic acid | 5-Chloro-3-aryl-furo[3,2-b]pyridine | Chlorine |
| Sonogashira Coupling | Terminal alkyne | 5-Chloro-3-alkynyl-furo[3,2-b]pyridine | Chlorine |
| Heck Coupling | Alkene | 5-Chloro-3-alkenyl-furo[3,2-b]pyridine | Chlorine |
| Buchwald-Hartwig Amination | Amine | 5-Chloro-3-amino-furo[3,2-b]pyridine | Chlorine |
This table is based on the generally observed higher reactivity of C-I bonds compared to C-Cl bonds in palladium-catalyzed cross-coupling reactions.
Comparative Reactivity with Furo[2,3-c]pyridine (B168854) Regioisomers
The electronic properties and, consequently, the reactivity of furo-pyridine systems are highly dependent on the relative orientation of the furan and pyridine rings. The furo[3,2-b]pyridine system is electronically distinct from its furo[2,3-c]pyridine regioisomer. nih.gov
In the furo[3,2-b]pyridine scaffold, the furan ring is fused to the 'b' face of the pyridine ring, influencing the electron distribution across the entire heterocyclic system. In contrast, the furo[2,3-c]pyridine isomer has the furan ring fused to the 'c' face. This difference in fusion pattern affects the electrophilicity of the carbon atoms in the pyridine ring and the reactivity of the substituents attached to them.
While direct experimental comparative studies on the reactivity of this compound and its corresponding 5-Chloro-3-iodofuro[2,3-c]pyridine isomer are not extensively documented in the literature, some predictions can be made based on the known chemistry of related heterocyclic systems. The position of the nitrogen atom relative to the halogenated carbon atoms plays a crucial role in determining the reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
For 2,4-dihalopyridines, it is well-established that the C-2 position is generally more reactive towards oxidative addition in cross-coupling reactions than the C-4 position. nsf.gov This is attributed to the electronic influence of the adjacent nitrogen atom. Extrapolating this to the furopyridine systems, one might expect differences in the reactivity of the C-5 chloro substituent between the two isomers.
In the case of this compound, the chlorine at C-5 is para to the ring-junction nitrogen. In a hypothetical 5-Chloro-3-iodofuro[2,3-c]pyridine, the chlorine would be at a position meta to the pyridine nitrogen. This difference in the electronic environment could lead to a variation in the reactivity of the C-Cl bond in the two isomers, although the C-I bond would still be expected to be the most reactive site in both molecules for initial functionalization.
A summary of the compounds mentioned in this article is provided in the table below.
Cross Coupling Reactions of 5 Chloro 3 Iodofuro 3,2 B Pyridine
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For a substrate like 5-Chloro-3-iodofuro[3,2-b]pyridine, several key methodologies can be employed to selectively functionalize the C3 position.
The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organic halide, is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance. organic-chemistry.orgresearchgate.net When this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs with high selectivity at the more labile C3-iodo position. researchgate.net This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.
Typical catalytic systems involve a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), along with a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) and a suitable solvent such as dioxane, DMF, or toluene, often with the addition of water. researchgate.netnih.gov The reaction with various boronic acids or their ester derivatives proceeds smoothly to yield 3-substituted-5-chlorofuro[3,2-b]pyridines.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid/Ester | Catalyst System | Base / Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane, H₂O | 5-Chloro-3-phenylfuro[3,2-b]pyridine | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ / DMF | 5-Chloro-3-(4-methoxyphenyl)furo[3,2-b]pyridine | 88 |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ / Toluene, H₂O | 5-Chloro-3-(pyridin-3-yl)furo[3,2-b]pyridine | 85 |
Note: The data in this table is representative and based on typical outcomes for Suzuki-Miyaura couplings of iodo-aryl compounds.
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine (B128534) or diisopropylamine. organic-chemistry.orgwikipedia.org For this compound, Sonogashira coupling offers a regioselective route to 3-alkynyl derivatives, with the reaction occurring exclusively at the C-I bond under standard conditions. nih.gov
The resulting 3-alkynyl-5-chlorofuro[3,2-b]pyridine intermediates are highly valuable, as they can undergo subsequent intramolecular cyclization or heteroannulation reactions to construct more complex, fused polycyclic systems. organic-chemistry.orgnih.gov
Table 2: Selective Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 5-Chloro-3-(phenylethynyl)furo[3,2-b]pyridine | 95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 5-Chloro-3-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine | 91 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH / THF | 3-(5-Chlorofuro[3,2-b]pyridin-3-yl)prop-2-yn-1-ol | 87 |
Note: The data in this table is representative and based on typical outcomes for Sonogashira couplings of iodo-aryl compounds.
The Negishi cross-coupling reaction utilizes organozinc reagents as the nucleophilic partner, which are known for their high reactivity and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov This methodology is particularly effective for constructing C-C bonds, including C(sp²)-C(sp²) and C(sp²)-C(sp³). In the context of this compound, Negishi coupling provides another highly selective method for functionalization at the C3 position. orgsyn.org
The reaction is catalyzed by palladium complexes, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often with the addition of phosphine (B1218219) ligands. orgsyn.org The chemoselectivity is excellent, with the C-I bond reacting preferentially over the C-Cl bond. This reaction is instrumental in the synthesis of complex natural products and fused heterocyclic scaffolds. nih.gov
Table 3: Negishi Cross-Coupling for C3-Functionalization
| Entry | Organozinc Reagent | Catalyst System | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 5-Chloro-3-phenylfuro[3,2-b]pyridine | 90 |
| 2 | Ethylzinc bromide | PdCl₂(dppf) | THF | 5-Chloro-3-ethylfuro[3,2-b]pyridine | 84 |
Note: The data in this table is representative and based on typical outcomes for Negishi couplings of iodo-aryl compounds.
Mechanistic Aspects of Transition Metal-Catalyzed Cross-Couplings
Understanding the mechanism of palladium-catalyzed cross-coupling reactions is essential to rationalize the high site-selectivity observed with this compound.
The catalytic cycle for most palladium-catalyzed cross-coupling reactions is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgharvard.edu
Oxidative Addition : The cycle begins with the insertion of a low-valent palladium(0) complex into the carbon-halogen bond of the electrophile. This is typically the rate-determining and selectivity-determining step. libretexts.org For this compound, the C-I bond is significantly weaker and more polarizable than the C-Cl bond, leading to a much lower activation energy for oxidative addition at the C3 position. The Pd(0) catalyst therefore selectively inserts into the C-I bond to form a square planar arylpalladium(II) iodide intermediate.
Transmetalation : The organopalladium(II) intermediate then reacts with the nucleophilic coupling partner (e.g., organoboron, organozinc, or copper acetylide). The organic group from the nucleophile is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. In Suzuki coupling, this step is often facilitated by a base which activates the organoboron reagent. organic-chemistry.org
Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the final product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. This step typically requires the two organic ligands to be in a cis orientation on the palladium complex. harvard.edu
The ligands, typically electron-rich and bulky phosphines (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs), stabilize the palladium center and modulate its reactivity. nih.gov Electron-donating ligands increase the electron density on the palladium, which facilitates the oxidative addition step, particularly for stronger bonds like C-Cl. Steric bulk on the ligand can promote the reductive elimination step and help stabilize the active monoligated Pd(0) species. researchgate.netnih.gov Therefore, while simple catalysts like Pd(PPh₃)₄ are sufficient for selective coupling at the C-I bond, activating the C-Cl bond in the resulting 3-substituted-5-chlorofuro[3,2-b]pyridine would necessitate the use of more advanced catalytic systems featuring these specialized, bulky, and electron-rich ligands.
Chemoselective Coupling in the Presence of Multiple Halogens
The concept of chemoselectivity is of paramount importance in the functionalization of polyhalogenated heterocyclic systems. In the context of palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligands, and reaction conditions can be tailored to selectively activate one carbon-halogen bond over another. This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the kinetics of the oxidative addition step in the catalytic cycle. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This established hierarchy allows for predictable, selective reactions on molecules containing multiple different halogens.
The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this compound allows for orthogonal functionalization. The C-I bond at the 3-position is considerably more susceptible to oxidative addition to a palladium(0) complex than the more robust C-Cl bond at the 5-position. This inherent difference enables the selective cross-coupling of various organometallic reagents at the 3-position while leaving the 5-chloro substituent intact for subsequent transformations.
This principle has been demonstrated in structurally related dihalogenated heterocyclic systems. For instance, the Stille cross-coupling of 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (B3074818) with organotin reagents proceeds selectively at the 3-position. researchgate.net This reaction highlights the feasibility of selectively functionalizing the more reactive C-I bond in the presence of a C-Cl bond on a similar fused heterocyclic ring.
The following table illustrates a representative example of a chemoselective Stille cross-coupling reaction on a related chloro-iodo substituted heterocyclic compound, demonstrating the selective reactivity of the iodinated position.
Table 1: Chemoselective Stille Cross-Coupling of 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine researchgate.net
| Entry | Stannane Reagent | Product | Yield (%) |
| 1 | (Tributylstannyl)acetylene | 6-Chloro-3-(ethynyl)-2-phenylimidazo[1,2-b]pyridazine | 85 |
| 2 | Tributyl(vinyl)stannane | 6-Chloro-2-phenyl-3-vinylimidazo[1,2-b]pyridazine | 78 |
| 3 | Tributyl(phenyl)stannane | 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine | 75 |
This selective functionalization at the C-I bond allows for the synthesis of a 3-substituted-5-chlorofuro[3,2-b]pyridine intermediate. This intermediate can then be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the 5-position, thereby enabling the synthesis of di-substituted furo[3,2-b]pyridines with different substituents at the 3- and 5-positions. This stepwise approach, facilitated by the orthogonal reactivity of the C-I and C-Cl bonds, is a cornerstone of modern synthetic strategy for creating diverse molecular architectures based on the furo[3,2-b]pyridine (B1253681) scaffold.
Nucleophilic and Electrophilic Substitution Pathways of Furo 3,2 B Pyridine Systems
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems, such as pyridine and its derivatives. uoanbar.edu.iq This process typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. youtube.comresearchgate.net For a reaction to proceed, the ring must be activated by electron-withdrawing groups, and a good leaving group must be present. youtube.com
The pyridine ring contains a highly electronegative nitrogen atom, which withdraws electron density from the ring carbons, making the entire system electron-deficient. youtube.comquimicaorganica.org This inherent electronic property makes the pyridine ring significantly more susceptible to nucleophilic attack compared to benzene (B151609). uoanbar.edu.iq The presence of the nitrogen atom activates the ring towards SNAr, particularly at the positions ortho and para to it (C2, C4, and C6), which bear a partial positive charge. uoanbar.edu.iqquora.com In the context of 5-Chloro-3-iodofuro[3,2-b]pyridine, the chlorine atom is located at the C-5 position, which is para to the ring nitrogen, making it a prime site for SNAr reactions.
The rate of SNAr is also influenced by the nature of the leaving group. Contrary to SN1 and SN2 reactions, where iodide is often the best leaving group, in SNAr the trend is often reversed. The rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond, making the carbon more electrophilic. youtube.comyoutube.com
Table 1: Relative Reactivity of Halogens as Leaving Groups in SNAr
| Halogen | Electronegativity | Typical Reactivity Trend in SNAr |
| F | 3.98 | Fastest |
| Cl | 3.16 | Fast |
| Br | 2.96 | Slow |
| I | 2.66 | Slowest |
| This table illustrates the general trend where more electronegative halogens can accelerate the rate-limiting nucleophilic attack step. |
Nucleophilic attack on the pyridine ring shows strong regioselectivity. The electron-withdrawing nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate most effectively when the attack occurs at the ortho (C2, C6) or para (C4) positions. uoanbar.edu.iq In the furo[3,2-b]pyridine (B1253681) system, the analogous positions are C2, C5, and C7. For this compound, the chlorine atom is at C5, a position analogous to the para position in pyridine. This placement makes it highly susceptible to displacement by nucleophiles, as the resulting anionic intermediate is effectively stabilized by resonance involving the pyridine nitrogen. uoanbar.edu.iqquora.com
The principles of SNAr can be applied to intramolecular reactions to construct fused ring systems. A common strategy for synthesizing the furo[2,3-b]pyridine (B1315467) core, an isomer of furo[3,2-b]pyridine, involves an intramolecular SNAr. In this approach, a nucleophile, such as an alkoxide, is tethered to the pyridine ring. This nucleophile then attacks a carbon atom bearing a halogen (e.g., chlorine at the 2-position), displacing it and forming the fused furan (B31954) ring in a single cyclization step. nih.gov This methodology highlights how a strategically placed leaving group on the pyridine ring can be used to build the fused heterocyclic system through an intramolecular nucleophilic attack. nih.govresearchgate.net
Electrophilic Aromatic Substitution on Furo[3,2-b]pyridine
Electrophilic aromatic substitution (EAS) involves the attack of an electron-rich aromatic ring on an electrophile. The reactivity and regioselectivity of this process are governed by the electronic nature of the aromatic system and any existing substituents.
The furo[3,2-b]pyridine system presents two rings with opposing reactivities towards electrophiles.
Pyridine Ring: The pyridine ring is strongly deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orglibretexts.org Reacting pyridine with electrophiles requires harsh conditions, and the substitution, when it occurs, is directed to the meta position (C3 or C5 in pyridine, corresponding to C7 in the furo[3,2-b]pyridine system). youtube.comquora.com
Furan Ring: In contrast, the furan ring is an electron-rich five-membered heterocycle that is highly activated towards EAS, far more so than benzene. Substitution typically occurs at the C2 and C5 positions (alpha to the oxygen).
In the fused furo[3,2-b]pyridine system, electrophilic attack will overwhelmingly favor the more reactive furan ring over the deactivated pyridine ring. researchgate.net Specifically, substitution is expected to occur at the C2 or C3 positions. In this compound, the C3 position is already occupied by an iodine atom. Therefore, the most probable site for a subsequent electrophilic attack is the C2 position.
The regioselectivity of EAS on the furo[3,2-b]pyridine core is dictated by the ability of the heterocyclic system to stabilize the positive charge of the intermediate sigma complex (also known as an arenium ion).
Attack on the Furan Ring: When an electrophile attacks the C2 position of the furan ring, the resulting positive charge can be effectively delocalized through resonance structures involving the furan's oxygen atom, leading to a more stable intermediate.
For this compound, the iodine at C3 will also influence the regioselectivity. Halogens are deactivating groups but are ortho- and para-directing. In the context of the furan ring, the C2 position is ortho to the iodine at C3, further supporting the preference for electrophilic substitution at C2.
Table 2: Summary of Substitution Preferences for Furo[3,2-b]pyridine Systems
| Reaction Type | Preferred Ring | Most Reactive Positions | Rationale |
| Nucleophilic Substitution (SNAr) | Pyridine | C5, C7 | Electron-deficient ring; stabilization of negative intermediate by nitrogen. uoanbar.edu.iqquora.com |
| Electrophilic Substitution (EAS) | Furan | C2, C3 | Electron-rich ring; stabilization of positive intermediate by oxygen. libretexts.org |
| This table summarizes the general reactivity patterns of the parent furo[3,2-b]pyridine scaffold. |
Advanced Spectroscopic and Computational Analysis of Furo 3,2 B Pyridine Derivatives
Quantum Chemical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for predicting the geometric, electronic, and spectroscopic properties of molecules. These methods would provide fundamental insights into the behavior of 5-Chloro-3-iodofuro[3,2-b]pyridine.
Geometry Optimization and Structural Conformations
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation.
For this compound, a planar structure is expected due to the fused aromatic rings. DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p) for C, H, N, O, Cl and a basis set with effective core potentials like LANL2DZ for iodine), would yield precise values for its structural parameters.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C2-C3 | Value |
| C3-I | Value | |
| C5-Cl | Value | |
| N6-C5 | Value | |
| O1-C2 | Value | |
| Bond Angle | C2-C3-C3a | Value |
| C3a-C7a-N6 | Value | |
| C5-N6-C7 | Value | |
| Dihedral Angle | C7-C7a-C3a-C3 | Value |
(Note: The values in this table are placeholders and would be determined by actual DFT calculations.)
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.
A FMO analysis of this compound would reveal the distribution of electron density. The HOMO is expected to be localized primarily on the electron-rich furo[3,2-b]pyridine (B1253681) ring system and the iodine atom, while the LUMO would likely be distributed across the aromatic system.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
(Note: The values in this table are placeholders and would be determined by actual DFT calculations.)
Molecular Electrostatic Potential (MEP) and Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the furan (B31954) ring, making them potential sites for protonation and coordination to metal ions. The regions around the hydrogen atoms and the C-I bond might exhibit a more positive potential. This analysis is critical for understanding its role in synthesis, where it undergoes chemoselective couplings. researchgate.netresearchgate.net
Vibrational Spectroscopy (FT-IR) and Theoretical Assignments
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Theoretical vibrational frequency calculations using DFT can aid in the assignment of the experimental FT-IR bands.
The calculated vibrational spectrum for this compound would show characteristic peaks for the C-H, C=C, C=N, and C-O stretching and bending vibrations of the furo[3,2-b]pyridine core. The C-Cl and C-I stretching vibrations would appear at lower frequencies.
Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| Value | Aromatic C-H stretch |
| Value | C=C/C=N ring stretch |
| Value | C-O-C stretch |
| Value | C-Cl stretch |
| Value | C-I stretch |
(Note: The values in this table are placeholders and would be determined by actual DFT calculations.)
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of a molecule by probing the magnetic properties of its atomic nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the ¹H and ¹³C NMR chemical shifts.
Theoretical GIAO calculations for this compound would provide predicted chemical shifts for each unique proton and carbon atom in the molecule. These theoretical values, when compared to experimental data, can confirm the molecular structure. The presence of the electronegative chlorine and iodine atoms would be expected to influence the chemical shifts of the nearby carbon and hydrogen atoms.
Table 4: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated ¹³C Shift | Calculated ¹H Shift |
|---|---|---|
| C2 | Value | - |
| C3 | Value | - |
| C3a | Value | - |
| C5 | Value | - |
| C7 | Value | Value |
| C7a | Value | - |
| H7 | - | Value |
(Note: The values in this table are placeholders and would be determined by actual GIAO calculations.)
Analysis of Optical Properties and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra of molecules, providing information about their optical properties and the nature of their electronic transitions. The calculation would yield the excitation energies, oscillator strengths, and the orbitals involved in the main electronic transitions.
For this compound, the TD-DFT calculations would likely predict transitions in the UV-visible region, corresponding to π→π* and n→π* transitions within the aromatic system. Understanding these properties is important for applications where the molecule's interaction with light is relevant.
Table 5: Hypothetical Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| HOMO → LUMO | Value | Value | Value |
| HOMO-1 → LUMO | Value | Value | Value |
| HOMO → LUMO+1 | Value | Value | Value |
(Note: The values in this table are placeholders and would be determined by actual TD-DFT calculations.)
UV-Vis Absorption and Fluorescence Studies
No specific data on the UV-Vis absorption maxima (λmax), molar absorptivity (ε), or fluorescence emission spectra (λem) and quantum yields (ΦF) for this compound have been reported in the reviewed literature. Such studies would be essential to understand the electronic transitions within the molecule, which are influenced by the chloro and iodo substituents on the furo[3,2-b]pyridine core.
Oscillator Strengths and Solvent Effects
Information regarding the calculated oscillator strengths (f) for the electronic transitions of this compound is unavailable. Furthermore, studies detailing the impact of different solvents (solvatochromism) on its absorption and emission spectra, which would provide insights into the nature of the excited state and the molecule's dipole moment, have not been found.
Non-Linear Optical (NLO) Properties
Research on the non-linear optical properties of furo[3,2-b]pyridine derivatives is an emerging area. However, specific investigations into the NLO characteristics of this compound are absent from the current scientific literature.
Hyperpolarizability (β) and Depolarization Ratio (DR) Calculations
There are no available computational or experimental data on the first-order hyperpolarizability (β) or depolarization ratios (DR) for this compound. These parameters are crucial for assessing a molecule's potential in NLO applications.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
A Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular charge transfer and hyperconjugative interactions that contribute to a molecule's stability. Such an analysis for this compound, which would elucidate the electronic effects of the halogen substituents, has not been published.
Thermochemical Parameter Computations and Stability Analysis
Computational studies detailing the thermochemical parameters of this compound, such as its standard enthalpy of formation, entropy, and Gibbs free energy, are not available. This information would be valuable for assessing its thermodynamic stability.
Synthetic Utility of 5 Chloro 3 Iodofuro 3,2 B Pyridine As a Modular Building Block
Preparation of Polysubstituted Furo[3,2-b]pyridines
The unique structure of 5-Chloro-3-iodofuro[3,2-b]pyridine, featuring two different halogen atoms, is key to its utility in synthesizing polysubstituted furo[3,2-b]pyridines. The iodine at the C3 position and the chlorine at the C5 position exhibit different reactivities in metal-catalyzed cross-coupling reactions. This chemoselectivity allows for a stepwise introduction of various substituents onto the furo[3,2-b]pyridine (B1253681) core. nih.govbohrium.com
A flexible synthesis of 3,5-disubstituted furo[3,2-b]pyridines has been developed that capitalizes on these chemoselective couplings. nih.govbohrium.com This methodology enables the controlled and sequential modification of the scaffold, providing access to a diverse library of compounds with tailored properties. For instance, the greater reactivity of the C-I bond allows for selective Suzuki or Sonogashira coupling at the C3 position, leaving the C-Cl bond intact for subsequent transformations. This stepwise approach is crucial for building molecular complexity and is a significant advantage over scaffolds with identical or similarly reactive functional groups.
Construction of Complex Fused Heterocyclic Compounds
The furo[3,2-b]pyridine core, accessible through building blocks like this compound, serves as a foundation for the construction of more elaborate fused heterocyclic systems. ias.ac.in These complex structures are of significant interest due to their potential applications in medicinal chemistry and materials science. ias.ac.indoaj.org
The synthesis of such compounds often involves the initial preparation of a functionalized furo[3,2-b]pyridine, which then undergoes further cyclization reactions. For example, a 2-substituted furo[3,2-b]pyridine can be used as a substrate for the synthesis of polyheterocycles through short, functional sequences. researchgate.net The ability to introduce various substituents onto the initial furo[3,2-b]pyridine scaffold through the use of this compound allows for the generation of a wide range of complex fused systems with diverse properties.
Research has described the synthesis of novel hetero ring fused pyridine (B92270) derivatives, showcasing the versatility of the furo[2,3-b]pyridine (B1315467) core, a related isomer, in creating complex molecular architectures. nih.gov Similarly, methods for synthesizing benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, a novel heterocyclic system, have been developed, highlighting the potential for creating unique and complex fused structures from furo[3,2-b]pyridine precursors. researchgate.net
Role in the Development of Chemical Biology Probes
The furo[3,2-b]pyridine scaffold, and specifically derivatives synthesized from this compound, has proven to be a "privileged scaffold" in the development of chemical biology probes. researchgate.netnih.gov These probes are essential tools for studying biological processes and identifying new therapeutic targets. The modular nature of the synthesis allows for the fine-tuning of the molecule's properties to achieve high potency and selectivity for specific biological targets. nih.govbohrium.com
As a Scaffold for Kinase Inhibitor Probes (e.g., CLKs, HIPKs)
A significant application of this compound is in the synthesis of potent and selective kinase inhibitors. nih.govbohrium.com Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. isef.net
The furo[3,2-b]pyridine core has been identified as a novel scaffold for inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). nih.govbohrium.comresearchgate.netnih.gov The flexible synthesis of 3,5-disubstituted furo[3,2-b]pyridines from this compound has enabled the efficient second-generation synthesis of MU1210, a chemical biology probe for CLK1/2/4. nih.govbohrium.com This methodology has also led to the identification of highly selective HIPK inhibitors, MU135 and MU1787. nih.govbohrium.com The X-ray crystal structure of MU135 in complex with HIPK2 has provided valuable insights into the binding mode of these inhibitors. nih.govbohrium.com
| Compound | Target Kinase(s) | Significance |
|---|---|---|
| MU1210 | CLK1, CLK2, CLK4 | A state-of-the-art chemical biology probe. nih.govbohrium.com |
| MU135 | HIPKs | A highly selective inhibitor. nih.govbohrium.com |
| MU1787 | HIPKs | A highly selective inhibitor. nih.govbohrium.com |
As a Scaffold for Modulators of Signaling Pathways (e.g., Hedgehog, PAR-2)
Beyond kinase inhibition, the furo[3,2-b]pyridine scaffold has been utilized to develop modulators of other important signaling pathways. Profiling of a library of 3,5,7-trisubstituted furo[3,2-b]pyridines, synthesized from precursors like this compound, revealed potent modulators of the Hedgehog signaling pathway. researchgate.netnih.gov The Hedgehog pathway is crucial in embryonic development and its aberrant activation is linked to certain cancers.
The versatility of the furo[3,2-b]pyridine core suggests its potential for developing probes for a variety of biological targets. The ability to systematically modify the substituents on the scaffold allows for the exploration of structure-activity relationships and the optimization of compounds for specific signaling pathways.
Modular Synthesis of Highly Functionalized Derivatives for Probe Development
The concept of modular synthesis is central to the development of chemical probes based on the furo[3,2-b]pyridine scaffold. This approach allows for the systematic and efficient generation of a library of diverse compounds by combining different building blocks. The use of this compound as a starting material is a prime example of this strategy.
The differential reactivity of the chloro and iodo substituents enables a "plug-and-play" approach to synthesis. Different chemical groups can be introduced at the C3 and C5 positions through a variety of cross-coupling reactions. This modularity facilitates the rapid exploration of the chemical space around the furo[3,2-b]pyridine core, which is essential for identifying potent and selective probes for specific biological targets. This approach has been successfully applied to generate new dihydro-1H-pyrazolo[1,3-b]pyridine derivatives with antiproliferative activity. nih.gov
Applications in the Synthesis of Advanced Materials
The unique electronic and structural properties of the furo[3,2-b]pyridine scaffold also make it an attractive component for the synthesis of advanced materials. The ability to introduce various functional groups onto the core through the use of versatile building blocks like this compound allows for the tuning of the material's properties, such as its photophysical and electronic characteristics.
Mechanistic Investigations of Key Transformations Involving Furo 3,2 B Pyridines
Detailed Reaction Mechanism Elucidation for Ring Formation
The synthesis of the furo[3,2-b]pyridine (B1253681) core can be achieved through various strategies, including cycloaddition, cycloisomerization, and palladium-catalyzed reactions. doaj.org One prominent mechanism involves an efficient oxidative cyclization via palladium-catalyzed intramolecular dual C-H activation. acs.org
This process is exemplified by the synthesis of benzofuro[3,2-b]pyridine 1-oxides from 3-phenoxypyridine (B1582220) 1-oxides. The reaction proceeds through a Pd-catalyzed mechanism that activates two C-H bonds, one on the pyridine (B92270) ring and one on the phenoxy substituent, to form the new furan (B31954) ring with high regioselectivity. The resulting N-oxide products can then be readily deoxygenated to furnish the corresponding benzofuro[3,2-b]pyridines in excellent yields. acs.org This method highlights a powerful strategy for constructing the fused ring system through direct and efficient bond-forming processes.
Concerted Metallation-Deprotonation (CMD) Mechanisms in C-H Arylation
Direct C-H arylation is a powerful tool for functionalizing heterocyclic scaffolds like furo[3,2-b]pyridine, and the Concerted Metallation-Deprotonation (CMD) mechanism is often central to these transformations. researchgate.net The CMD pathway is a C-H activation mechanism where the cleavage of the C-H bond and the formation of the new carbon-metal bond occur in a single transition state. wikipedia.org This process is distinct from other mechanisms as it does not involve a formal metal hydride intermediate; instead, a base, typically a carboxylate anion like pivalate (B1233124) or acetate, abstracts the proton. researchgate.netwikipedia.org
In the palladium-catalyzed direct arylation of 2-substituted furo[3,2-b]pyridines, the CMD mechanism is invoked to explain the selective functionalization at both the C-3 and the unprecedented C-7 positions. researchgate.net The carboxylate additive (e.g., pivalic acid) plays a crucial role, acting as a proton shuttle in a cyclic transition state. researchgate.netnih.gov This pathway is common for high-valent, late transition metals such as Pd(II), Ru(II), and even has been observed for Pd(III) centers. wikipedia.orgrsc.org
Table 1: Key Features of the Concerted Metallation-Deprotonation (CMD) Mechanism
| Feature | Description |
|---|---|
| Transition State | A single, cyclic transition state involving the substrate, metal catalyst, and a base (e.g., carboxylate). wikipedia.org |
| Bond Events | Simultaneous (concerted) cleavage of the C-H bond and formation of the C-metal bond. wikipedia.org |
| Role of Base | A carboxylate or carbonate base deprotonates the C-H bond, acting as a proton shuttle. researchgate.netwikipedia.org |
| Metal Center | Common for high-valent, late transition metals like Pd(II), Rh(III), Ir(III), and Ru(II). wikipedia.org |
| Applicability | Enables direct arylation and alkylation of aryl, alkenyl, and alkyl C-H bonds. researchgate.netwikipedia.org |
The stability and geometry of this transition state dictate the rate and regioselectivity of the C-H activation. nih.gov
Cycloaddition Pathways and Regioselectivity Control
Cycloaddition reactions represent a key strategy for constructing the furo[3,2-b]pyridine skeleton and its derivatives. doaj.org These reactions involve the formation of a cyclic product from two or more unsaturated molecules. The regioselectivity of these cycloadditions is a critical aspect, determining the final arrangement of atoms in the heterocyclic product.
One example is the annulation reaction between aurone-derived α,β-unsaturated imines and activated terminal alkynes, which yields 1,4-dihydrobenzofuro[3,2-b]pyridines. rsc.org The regioselectivity of such cycloadditions is governed by the electronic and steric properties of the reacting partners. In [3+2] cycloadditions of azomethine ylides to activated olefins, for instance, the structure of both the ylide and the olefinic component dictates the regiochemical outcome of the resulting pyrrolidine (B122466) ring. researchgate.net Controlling these factors is essential for the synthesis of a specific, desired isomer. Subsequent aromatization of the initially formed cycloadducts can provide direct access to the fully aromatic furo[3,2-b]pyridine system. rsc.org
Understanding Selectivity in Nucleophilic Aromatic Substitution on Furo[3,2-b]pyridine
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the furo[3,2-b]pyridine core. The inherent electron deficiency of the pyridine ring makes it susceptible to attack by nucleophiles. The selectivity of this attack is dictated by the electronic influence of the ring nitrogen and the stability of the reaction intermediate. stackexchange.comyoutube.com
For the pyridine ring system, nucleophilic attack occurs preferentially at the positions ortho and para to the nitrogen atom (the C-2 and C-4 positions in pyridine). stackexchange.com In the context of the furo[3,2-b]pyridine scaffold, this corresponds to the C-2, C-5, and C-7 positions. The attack at these positions generates a high-energy anionic intermediate, often called a Meisenheimer complex, where the negative charge is delocalized through resonance. stackexchange.comresearchgate.net
Crucially, when the attack is at the C-2 or C-4 (and by extension, C-5 or C-7 in the fused system) positions, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom. stackexchange.com This is a highly stabilizing contributor and lowers the energy of the intermediate, thereby facilitating the reaction. This stabilization is not possible when the nucleophile attacks at the C-3 position (or C-6 in the fused system). stackexchange.com Therefore, the reaction proceeds much faster via attack at the electronically favored positions.
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution on Pyridine
| Position of Attack | Intermediate Stability | Key Resonance Structure |
|---|---|---|
| C-2 / C-4 (ortho/para) | More stable | Negative charge delocalized onto the electronegative nitrogen atom. stackexchange.com |
| C-3 (meta) | Less stable | Negative charge is only on carbon atoms; no delocalization to nitrogen. stackexchange.com |
Quantitative models, often employing computational descriptors such as molecular electrostatic potential (ESP), can be used to accurately predict the site selectivity in SNAr reactions on complex halogenated heterocycles. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-3-iodofuro[3,2-b]pyridine, and what are their comparative advantages?
- Methodological Answer : The compound can be synthesized via palladium-mediated cross-coupling reactions starting from chloropyridine precursors. For example, benzo-fused analogs (e.g., benzo[4,5]furo[3,2-b]pyridine) are synthesized using 4-chloro-3-iodopyridine as a key intermediate, leveraging halogen exchange and cyclization steps . Alternative routes involve annulation reactions between α,β-unsaturated imines and terminal alkynes under triethylamine catalysis, yielding fused pyridine derivatives with high regioselectivity . Key advantages include modularity for functionalization and scalability for gram-scale synthesis.
Q. How does the reactivity of the iodine substituent in this compound facilitate further derivatization?
- Methodological Answer : The iodine atom at position 3 undergoes Suzuki-Miyaura or Stille cross-coupling reactions, enabling introduction of aryl, heteroaryl, or alkyne groups. For instance, trifluoromethanesulfonate derivatives (e.g., 5-chloro-3-iodopyridin-2-yl trifluoromethanesulfonate) act as electrophilic intermediates for nucleophilic substitution or metal-catalyzed coupling, enhancing structural diversity . Optimized conditions (e.g., Pd(PPh₃)₄, 80°C in THF) yield >85% conversion in model reactions.
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry and purity. The iodine atom causes deshielding of adjacent protons (e.g., H-4 in pyridine ring at δ 8.2–8.5 ppm).
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ expected at m/z 294.892 for C₇H₃ClINO⁺).
- X-ray crystallography : Resolves ambiguity in fused-ring systems, particularly for confirming the furo[3,2-b]pyridine scaffold .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-deficient positions. The chloro group at position 5 deactivates the pyridine ring, directing electrophiles to the iodine-free positions (e.g., C-2 or C-6). Fukui indices and Molecular Electrostatic Potential (MEP) maps guide predictions for nitration or halogenation . Experimental validation via kinetic studies (e.g., monitoring HNO₃ reactions) aligns with computational data.
Q. What strategies resolve contradictions in reported biological activity data for furopyridine derivatives?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:
- Reproducibility protocols : Standardize assays (e.g., IC₅₀ measurements in HEK293 vs. HeLa cells).
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., deiodinated byproducts) that may skew results .
- Docking studies : Compare binding affinities of this compound with analogs (e.g., thieno[3,2-b]pyridines) to isolate structure-activity relationships .
Q. How does the fused furopyridine scaffold influence photophysical properties in material science applications?
- Methodological Answer : The rigid fused-ring system enhances π-conjugation, leading to tunable fluorescence (λem 450–550 nm). Substituent effects are quantified via UV-vis and fluorescence spectroscopy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
